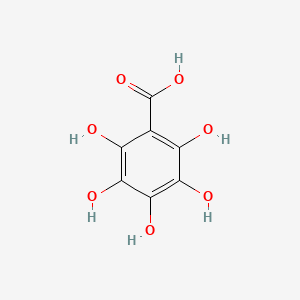
Benzoic acid, pentahydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, pentahydroxy-, also known as gallic acid, is a phenolic compound widely found in nature, particularly in plants. It is a type of hydroxybenzoic acid and is known for its antioxidant properties. This compound is commonly found in fruits, nuts, and tea leaves and has been used in traditional medicine for its therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
Gallic acid can be synthesized through various methods. One common method involves the hydrolysis of tannins, which are naturally occurring polyphenolic compounds. The hydrolysis process typically uses acids or bases under controlled conditions to break down tannins into gallic acid.
Another synthetic route involves the oxidation of 3,4,5-trihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction is carried out in an aqueous medium under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of gallic acid often involves the fermentation of tannin-rich plant materials using specific strains of fungi or bacteria. This biotechnological approach is preferred due to its cost-effectiveness and environmental sustainability. The fermentation process is followed by extraction and purification steps to obtain high-purity gallic acid.
化学反応の分析
Types of Reactions
Gallic acid undergoes various chemical reactions, including:
Oxidation: Gallic acid can be oxidized to form ellagic acid, a dimeric derivative with enhanced antioxidant properties.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters, which are used in the food and pharmaceutical industries.
Reduction: Gallic acid can be reduced to form gallic alcohol under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid for esterification reactions.
Major Products
Ellagic Acid: Formed through oxidation.
Gallic Esters: Formed through esterification.
Gallic Alcohol: Formed through reduction.
科学的研究の応用
Gallic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard for determining the phenolic content in various samples.
Biology: Studied for its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used as an antioxidant in food preservation and as a precursor for the synthesis of various pharmaceuticals and dyes.
作用機序
Gallic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties. Molecular targets include enzymes like cyclooxygenase and lipoxygenase, as well as transcription factors such as NF-κB.
類似化合物との比較
Similar Compounds
Protocatechuic Acid: Another hydroxybenzoic acid with similar antioxidant properties.
Ellagic Acid: A dimeric derivative of gallic acid with enhanced antioxidant activity.
Salicylic Acid: Known for its anti-inflammatory properties, commonly used in skincare products.
Uniqueness
Gallic acid is unique due to its multiple hydroxyl groups, which contribute to its strong antioxidant activity. Its ability to undergo various chemical reactions and form derivatives with enhanced properties makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
145279-23-8 |
|---|---|
分子式 |
C7H6O7 |
分子量 |
202.12 g/mol |
IUPAC名 |
2,3,4,5,6-pentahydroxybenzoic acid |
InChI |
InChI=1S/C7H6O7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h8-12H,(H,13,14) |
InChIキー |
ZHDKFKAWPYRHSQ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1O)O)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



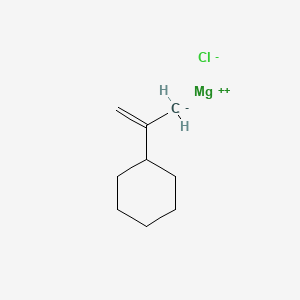
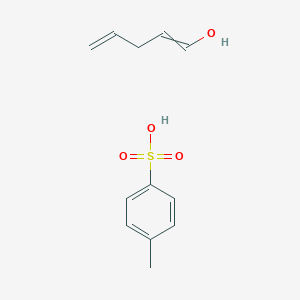
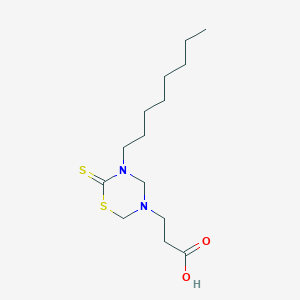
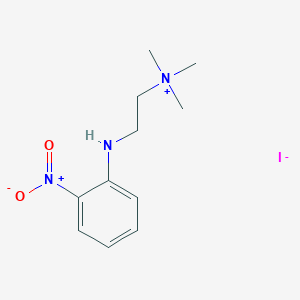
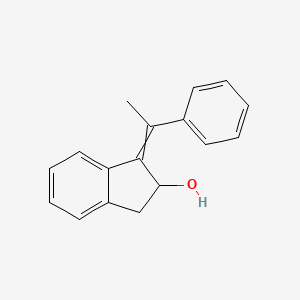
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
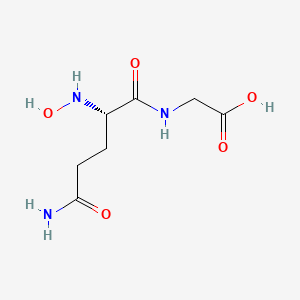
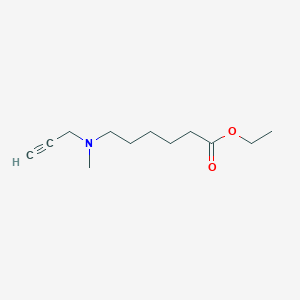
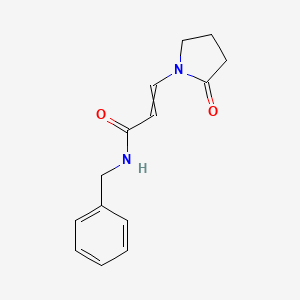
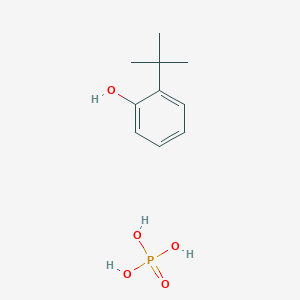
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)

